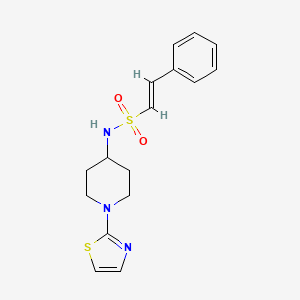

(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. PTE is a sulfonamide derivative that has been shown to have promising biological activities, including anticancer, antifungal, and antibacterial properties.

科学的研究の応用

Antimicrobial Properties

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found that these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Activities

In the field of cancer research, Zarghi, Arfaei, & Shirazi (2013) evaluated the cytotoxic activities of a new group of 2,4,5-triarylimidazoles containing piperidinyl ethoxy group. They found that some compounds showed potent cytotoxic effects on different breast cancer cell lines (Zarghi, Arfaei, & Shirazi, 2013). This underscores the potential of these compounds in cancer therapy.

Insecticidal Activity

The synthesis and insecticidal activity of novel piperidine thiazole compounds were investigated by Ding et al. (2019). They found that some of these compounds possessed certain insecticidal activities against armyworm, suggesting their potential use in pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).

Antibacterial and Enzyme Inhibition

Ovonramwen, Owolabi, & Oviawe (2019) synthesized and screened a compound for microbial activities and found it exhibited moderate activities compared to standard drugs. This indicates the potential application of such compounds in antimicrobial therapies (Ovonramwen, Owolabi, & Oviawe, 2019).

作用機序

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound prevents the formation of inflammatory mediators, leading to a decrease in the inflammatory response .

特性

IUPAC Name |

(E)-2-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c20-23(21,13-8-14-4-2-1-3-5-14)18-15-6-10-19(11-7-15)16-17-9-12-22-16/h1-5,8-9,12-13,15,18H,6-7,10-11H2/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKRFMAMULHDQL-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)